molecular formula C4H6ClNO4 B12679078 Ethyl chloronitroacetate CAS No. 14011-27-9

Ethyl chloronitroacetate

Cat. No.: B12679078
CAS No.: 14011-27-9
M. Wt: 167.55 g/mol
InChI Key: FITIJMZLRSVIRB-UHFFFAOYSA-N
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Description

Ethyl chloronitroacetate is an organic compound with the molecular formula C4H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of both chloro and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Ethyl chloronitroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Ethyl chloronitroacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl chloronitroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl chloronitroacetate involves its reactivity with various nucleophiles and electrophiles. The presence of both chloro and nitro groups makes it a versatile compound in organic synthesis. The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the carbon atom adjacent to the chlorine atom. This facilitates nucleophilic substitution reactions, leading to the formation of various products.

Comparison with Similar Compounds

Ethyl chloronitroacetate can be compared with other similar compounds such as ethyl nitroacetate, chloronitroacetamide, and ethyl chloroacetate . These compounds share similar functional groups but differ in their reactivity and applications. For example:

    Ethyl nitroacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Chloronitroacetamide: Contains an amide group, which alters its reactivity and makes it useful in different types of chemical reactions.

    Ethyl chloroacetate: Lacks the nitro group, making it less versatile in certain synthetic applications.

This compound’s unique combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

14011-27-9

Molecular Formula

C4H6ClNO4

Molecular Weight

167.55 g/mol

IUPAC Name

ethyl 2-chloro-2-nitroacetate

InChI

InChI=1S/C4H6ClNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3

InChI Key

FITIJMZLRSVIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])Cl

Origin of Product

United States

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